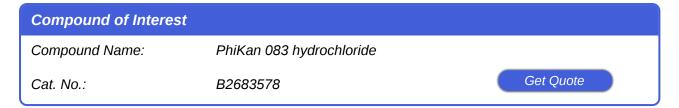


PhiKan 083 Hydrochloride: A Technical Guide to the Stabilizer of Mutant p53

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PhiKan 083 hydrochloride is a novel carbazole derivative identified through in silico screening as a promising stabilizer of the p53-Y220C mutant protein. The p53 tumor suppressor is frequently mutated in human cancers, with the Y220C mutation being a common "hotspot" that destabilizes the protein's structure and abrogates its tumor-suppressive function. PhiKan 083 binds to a surface cavity created by this mutation, restoring its stability and providing a potential therapeutic avenue for cancers harboring this specific p53 alteration. This technical guide provides an in-depth overview of PhiKan 083 hydrochloride, including its chemical properties, mechanism of action, and the experimental data supporting its activity. Detailed experimental protocols and visualizations of its targeted signaling pathway and discovery workflow are also presented.

Chemical Properties and Identification

PhiKan 083 is a small molecule belonging to the carbazole family of compounds. Its hydrochloride salt form ensures solubility in aqueous solutions for experimental use. The identification of PhiKan 083 was the result of a structure-based in silico screening of a large compound library against the crystal structure of the p53-Y220C mutant.



Property	Value	Reference
Chemical Name	9-Ethyl-N-methyl-9H- carbazole-3-methanamine hydrochloride	[1]
Molecular Formula	C16H19CIN2	[2][3]
Molecular Weight	274.79 g/mol	[1][2]
CAS Number	1050480-30-2	[1][3]

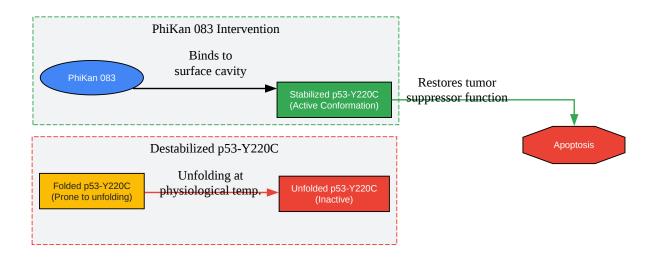
Mechanism of Action: Stabilization of p53-Y220C

The Y220C mutation in the p53 protein creates a druggable surface pocket that is not present in the wild-type protein. This cavity leads to the thermodynamic destabilization of the p53 core domain, causing it to unfold and lose its function at physiological temperatures. PhiKan 083 acts as a molecular "chaperone" by specifically binding within this mutation-induced cavity. This binding event stabilizes the folded conformation of the p53-Y220C mutant, thereby rescuing its structure and potential for tumor suppressor activity.

Signaling Pathway

The stabilization of the p53-Y220C mutant by PhiKan 083 is hypothesized to restore the wild-type p53 signaling pathway, leading to the induction of apoptosis in cancer cells.





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Fig. 1: Proposed signaling pathway of PhiKan 083 in p53-Y220C mutant cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PhiKan 083 hydrochloride** from published studies.

Table 1: Binding Affinity and Thermal Stabilization

Parameter	Value	Cell Line/System	Method	Reference
Dissociation Constant (Kd)	167 μΜ	In vitro (T-p53C- Y220C)	NMR	[2][4]
Relative Binding Affinity (Kd)	150 μΜ	Ln229 cells	Not Specified	[2][4]
Increase in Melting Temperature (ΔTm)	~1.2 °C	In vitro (T-p53C- Y220C)	Thermal Denaturation Assay	[5]



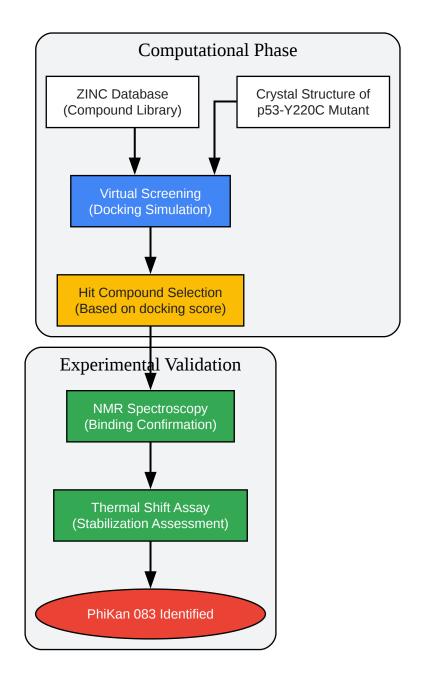
Table 2: In Vitro Cellular Activity

Parameter	Concentrati on	Cell Line	Duration	Effect	Reference
Cell Viability Reduction	125 μΜ	Engineered variants of Ln229 cells	48 hours	~70 ± 5% reduction	[2][6]
Enhanced Pro-apoptotic Activity	100 μM (in combination with 1 μM NSC 123127)	Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W)	Not Specified	Enhanced apoptosis	[2][4]

Experimental Protocols In Silico Screening for Identification of PhiKan 083

The discovery of PhiKan 083 was based on a computational screening approach.





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Fig. 2: Workflow for the in silico discovery of PhiKan 083.

Methodology:

• Target Preparation: The high-resolution crystal structure of the p53-Y220C core domain was used as the target for the virtual screen.



- Compound Library: A library of commercially available compounds was sourced from the ZINC database.
- Virtual Screening: A docking program was used to computationally place each compound from the library into the surface cavity of the p53-Y220C structure. Compounds were scored based on their predicted binding affinity and fit.
- Hit Selection: A subset of the top-scoring compounds was selected for experimental validation.
- Experimental Validation: The selected compounds were tested for their ability to bind to and stabilize the p53-Y220C protein using biophysical methods such as NMR spectroscopy and thermal shift assays.

Cell Viability Assay

Objective: To determine the effect of PhiKan 083 on the viability of cancer cells expressing mutant p53.

Materials:

- Ln229 glioblastoma cells engineered to express p53-Y220C.
- Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- PhiKan 083 hydrochloride dissolved in a suitable solvent (e.g., DMSO).
- Cell viability reagent (e.g., MTT, PrestoBlue).
- 96-well cell culture plates.
- Plate reader.

Protocol:

 Cell Seeding: Seed the engineered Ln229 cells in 96-well plates at a predetermined density and allow them to adhere overnight.



- Compound Treatment: Prepare serial dilutions of PhiKan 083 hydrochloride in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of PhiKan 083. Include a vehicle control (medium with the same concentration of solvent used to dissolve PhiKan 083).
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability for each concentration of PhiKan 083 relative to the vehicle control.

Apoptosis Assay (FACS-based)

Objective: To assess the pro-apoptotic effect of PhiKan 083.

Materials:

- Ln229 cells expressing different p53 variants (wt, Y220C, G245S, R282W).
- PhiKan 083 hydrochloride.
- NSC 123127 (optional, as a combination agent).
- · Annexin V-FITC and Propidium Iodide (PI) staining kit.
- Flow cytometer.

Protocol:

- Cell Treatment: Treat the different Ln229 cell lines with PhiKan 083 (100 μ M) alone or in combination with NSC 123127 (1 μ M).
- Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).



- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

Conclusion and Future Directions

PhiKan 083 hydrochloride represents a significant step forward in the development of targeted therapies for cancers with specific p53 mutations. Its ability to stabilize the p53-Y220C mutant and induce cell death in cancer cells provides a strong rationale for further investigation. Future studies should focus on optimizing the potency and pharmacokinetic properties of PhiKan 083 through medicinal chemistry efforts. Furthermore, while initial reports indicated a lack of in vivo studies, further research in animal models is a critical next step to evaluate its efficacy and safety in a whole-organism context. The development of PhiKan 083 and similar compounds offers a promising strategy for personalized cancer therapy by targeting the specific genetic vulnerabilities of a patient's tumor.

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